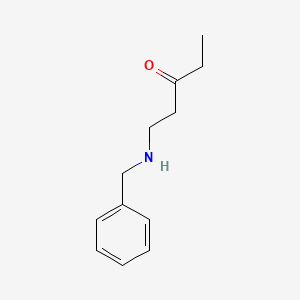

1-(Benzylamino)pentan-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(benzylamino)pentan-3-one |

InChI |

InChI=1S/C12H17NO/c1-2-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |

InChI Key |

OGYBRUQDQWTXBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylamino Pentan 3 One

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond in 1-(benzylamino)pentan-3-one is central to its synthesis. Two primary retrosynthetic disconnections lead to logical and widely practiced synthetic strategies: reductive amination and direct N-alkylation.

Reductive Amination of Corresponding Carbonyl Precursors

Reductive amination is a robust and widely utilized method for synthesizing amines. researchgate.net This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of benzylamine (B48309) with a suitable carbonyl precursor like 3-oxopentanal or a derivative thereof.

The reaction proceeds via the nucleophilic attack of the benzylamine on the aldehyde carbonyl of 3-oxopentanal, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine), which is then reduced by a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method. wikipedia.orgresearchgate.net The choice of reducing agent is often dictated by the need for selectivity, as the agent should ideally reduce the imine intermediate faster than the starting carbonyl compound. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls at neutral or slightly acidic pH. | Toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and non-toxic. | More expensive. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | "Green" method, high yielding. | Requires specialized equipment (hydrogenator). |

Direct N-Alkylation of 1-Aminopentan-3-one (B13530212) with Benzyl (B1604629) Halides or Equivalents

An alternative approach to forming the C-N bond is through the direct N-alkylation of a primary amine with an alkylating agent. In this case, 1-aminopentan-3-one would be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, or another benzyl equivalent.

This reaction is a nucleophilic substitution (typically SN2) where the nitrogen atom of the amine acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group. A base is often required to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral secondary amine.

A significant challenge with direct alkylation is the potential for over-alkylation. The desired product, this compound, is a secondary amine and can be more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N-benzyl-N-(3-oxopentyl)benzylamine, as an undesired byproduct. masterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor mono-alkylation. Recent advancements in catalysis, such as copper-catalyzed N-alkylation platforms, offer improved selectivity. princeton.eduorganic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. nih.govscholarsresearchlibrary.com These reactions combine three or more starting materials in a one-pot process, minimizing waste and simplifying purification procedures. scholarsresearchlibrary.com

Passerini Reaction or Ugi Reaction Adaptations incorporating relevant fragments

While direct synthesis of this compound via a classical Passerini or Ugi reaction is not straightforward, adaptations of these MCRs can be envisioned. These reactions are powerful tools for generating molecular diversity. scholarsresearchlibrary.com

The Mannich reaction, a classic three-component reaction, is a more direct MCR approach for the synthesis of β-amino ketones. scholarsresearchlibrary.comrsc.org In a potential synthesis of this compound, the reaction could involve propanal (as an enolizable ketone equivalent), formaldehyde (B43269) (or a more stable equivalent), and benzylamine. The reaction forms a C-C bond and a C-N bond in a single step. Catalysts, often Lewis or Brønsted acids, are typically employed to facilitate the reaction. Nanocatalysts have also been developed for Mannich reactions to improve efficiency and recyclability. rsc.org More recent developments have also explored light-driven, N-heterocyclic carbene (NHC)-catalyzed three-component reactions for the synthesis of β-amino ketones. acs.orgacs.org

Green Chemistry and Biocatalytic Synthesis

The principles of green chemistry encourage the use of environmentally benign and sustainable synthetic methods. ucl.ac.uk Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this approach, offering high selectivity and mild reaction conditions. ucl.ac.ukuni-greifswald.de

Enzyme-Mediated Transformations

Enzymes offer significant potential for the synthesis of this compound and related compounds. uni-greifswald.de While a direct, single-enzyme synthesis of this specific molecule may not be established, several biocatalytic strategies are relevant.

Transaminases (TAs) or amine dehydrogenases could be employed in a biocatalytic version of reductive amination. A transaminase could catalyze the transfer of an amino group to a carbonyl acceptor, potentially a precursor to this compound. More directly, imine reductases (IREDs) can asymmetrically reduce a pre-formed imine, offering a route to chiral amines. wikipedia.org

Laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are known for their ability to perform selective oxidations. While often used for the deprotection of benzylamines, which is the reverse of the desired synthesis, understanding these enzymatic processes is crucial for developing novel biocatalytic pathways. acib.at The development of one-pot chemoenzymatic cascade reactions, where a chemical reaction is combined with a biotransformation, is a promising area of research. ucl.ac.uk For instance, a chemical N-alkylation could be followed by an enzymatic reduction or vice-versa, all within a single reaction vessel. Nitrilases are another class of enzymes used in green chemistry for the synthesis of carboxylic acids from nitriles, highlighting the diverse applications of biocatalysis in producing valuable chemical intermediates. magtech.com.cn

Reactions in Aqueous or Non-Traditional Media

The synthesis of β-aminoketones like this compound is traditionally performed in organic solvents. However, increasing emphasis on green chemistry has driven the development of synthetic routes in aqueous media or under solvent-free conditions. These methods reduce environmental impact and can sometimes offer unique reactivity and selectivity.

Mannich Reaction in Water and Solvent-Free Conditions

The Mannich reaction is a cornerstone for the synthesis of β-aminoketones. wikipedia.org It is a three-component condensation involving an amine, a non-enolizable aldehyde, and an enolizable ketone. wikipedia.orgresearchgate.net For this compound, the reactants would be benzylamine, formaldehyde, and diethyl ketone. While traditionally conducted in solvents like ethanol (B145695), research has demonstrated the feasibility of performing Mannich reactions in water or without any solvent.

Water can be an effective medium for certain organic reactions, including the synthesis of α-amino nitriles from carbonyl compounds and amines, which proceeds without a catalyst. rsc.org In a similar vein, cyclocondensation reactions to form dihydroquinazolinones have been successfully carried out in water using a silica-supported tungstophosphoric acid catalyst. researchgate.net These examples highlight the potential for adapting the synthesis of this compound to aqueous conditions.

Solvent-free, or neat, reaction conditions represent another green alternative. academie-sciences.fr Research has shown that the three-component Mannich reaction between aromatic aldehydes, anilines, and cyclic ketones can proceed smoothly at room temperature in the presence of silicon tetrachloride as a catalyst, often leading to faster reactions and higher selectivity. academie-sciences.fr While a direct application to this compound is not documented, the principle is readily adaptable.

Reductive Amination in Green Solvents

Reductive amination is another powerful method for amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. masterorganicchemistry.com To synthesize this compound via this route, one could react pentan-3-one with benzylamine to form the corresponding imine, followed by reduction. The choice of reducing agent and solvent is critical.

Studies have focused on making this process more environmentally friendly. Ethanol is considered a green solvent, and sodium borohydride, a mild reducing agent, can be used effectively in this medium for reductive aminations. gctlc.org Furthermore, dedicated studies have been conducted to create solvent selection guides for direct reductive amination, highlighting sustainable options like ethyl acetate. rsc.org A notable development is a reductive amination reaction that proceeds effectively in water, demonstrating the viability of aqueous synthesis for compounds of this class. ucl.ac.uk

Protecting Group Chemistry in Targeted Synthesis

In multi-step syntheses, protecting groups are essential tools to mask a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. pressbooks.pubuchicago.edu For a molecule like this compound, both the secondary amine and the ketone are reactive sites that may require protection.

The N-Benzyl Group as a Protecting Group

The benzyl (Bn) group attached to the nitrogen in this compound can itself be considered a protecting group. wikipedia.org Benzylamines are frequently used to protect primary or secondary amines during a synthetic sequence. masterorganicchemistry.com The key advantage of the benzyl group is its stability under a wide range of conditions, yet it can be removed reliably when needed. uwindsor.ca

The most common method for N-benzyl deprotection is catalytic hydrogenolysis. sciencemadness.orgacs.org This typically involves reacting the N-benzylated amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.org To avoid catalyst poisoning by the free amine, the reaction is often carried out in an acidic solution, for instance, using ethanol with hydrochloric acid. sciencemadness.org Recent advancements include the use of a mixed catalyst system of palladium and niobic acid-on-carbon, which facilitates the hydrogenation under milder conditions. acs.org

An innovative and green approach to N-debenzylation utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) system in an aqueous buffer. uniovi.es This enzymatic method uses oxygen as the oxidant and demonstrates excellent chemoselectivity, allowing for the removal of a benzyl group from a primary amine even in the presence of other protected groups. uniovi.es

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in acidified ethanol | Common, efficient, requires H₂ atmosphere. | sciencemadness.orgacs.org |

| Oxidative Cleavage | CrO₃/acetic acid; Ozone; DDQ | Avoids use of heavy metals or H₂ gas. | wikipedia.org |

| Lewis/Brønsted Acid Cleavage | BBr₃, BCl₃, AlCl₃; H₂SO₄, TFA | Harsh conditions, suitable for robust molecules. | acs.org |

| Laccase-Mediated Oxidation | Laccase, TEMPO, O₂, aqueous buffer (pH 5) | Green, highly chemoselective, mild conditions. | uniovi.es |

Protecting the Ketone and Amine Functionalities

In a scenario where a synthetic transformation is desired on a different part of the molecule (e.g., on the phenyl ring or the pentyl chain), the ketone or amine of this compound might need to be protected.

The ketone group is commonly protected by converting it into an acetal (B89532) or ketal, for example, by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. pressbooks.pub This cyclic acetal is stable to basic and nucleophilic reagents but can be easily removed by aqueous acid hydrolysis to restore the ketone. pressbooks.pub

To perform reactions on the benzylamine portion while preserving the ketone, the amine can be protected. Carbamates, such as the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, are widely used for this purpose. masterorganicchemistry.comorganic-chemistry.org For instance, a direct three-component Mannich reaction can be performed using a carbamate-protected amine, an aldehyde, and a ketone, catalyzed by transition metal salts like RuCl₃ or AuCl₃. acs.org This approach yields an N-protected β-aminoketone directly, which can be deprotected at a later stage. acs.org

| Aldehyde | Ketone | N-Protected Amine | Catalyst | Yield |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Ethyl carbamate | AuCl₃-PPh₃ (1 mol%) | 59% |

| Benzaldehyde | Acetophenone | Ethyl carbamate | RuCl₃·xH₂O (10 mol%) | 83% |

| 4-Cl-Benzaldehyde | Acetophenone | Ethyl carbamate | RuCl₃·xH₂O (10 mol%) | 81% |

| 4-MeO-Benzaldehyde | Acetophenone | Ethyl carbamate | RuCl₃·xH₂O (10 mol%) | 75% |

Chemical Transformations and Reactivity Profiles of 1 Benzylamino Pentan 3 One

Reactivity of the Ketone Functionality

The ketone group in 1-(benzylamino)pentan-3-one is a site of rich chemical reactivity, primarily centered around the electrophilic carbonyl carbon. This allows for a variety of transformations including reductions, nucleophilic additions, and reactions at the adjacent α-carbon atoms.

Reduction Reactions (e.g., to corresponding alcohols, investigating stereoselectivity)

The reduction of the ketone in β-amino ketones to the corresponding secondary alcohol is a significant transformation. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reduction of closely related β-enamino ketones provides valuable insights into the expected reactivity and stereoselectivity.

For instance, the reduction of β-enamino ketones with sodium borohydride (B1222165) (NaBH₄) in glacial acetic acid has been shown to produce γ-amino alcohols with good yields and diastereoselectivity, preferentially forming the syn product. researchgate.netrsc.org A proposed mechanism involves the formation of a chelated intermediate which is then reduced. researchgate.netrsc.org This suggests that the reduction of this compound to 1-(benzylamino)pentan-3-ol would likely proceed with the formation of a mixture of diastereomers, with the potential for stereocontrol influenced by the choice of reducing agent and reaction conditions. The presence of the neighboring amino group can influence the stereochemical outcome of the reduction through chelation control with certain reducing agents.

Table 1: Potential Reduction Reactions of this compound

| Reagent | Product | Potential Stereoselectivity |

| Sodium Borohydride (NaBH₄) | 1-(Benzylamino)pentan-3-ol | Diastereomeric mixture |

| Lithium Aluminium Hydride (LiAlH₄) | 1-(Benzylamino)pentan-3-ol | Diastereomeric mixture |

| Chiral Reducing Agents | Enantioenriched 1-(Benzylamino)pentan-3-ol | Dependent on the chiral catalyst |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. libretexts.orgorganic-chemistry.org These reactions typically involve the formation of a tetrahedral intermediate which is then protonated to yield an alcohol. masterorganicchemistry.com

Grignard Reaction: The reaction of this compound with Grignard reagents (R-MgX) is expected to yield tertiary alcohols after acidic workup. masterorganicchemistry.comlibretexts.orgyoutube.combyjus.com The addition of the organometallic nucleophile to the carbonyl carbon would result in the formation of a new carbon-carbon bond.

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. masterorganicchemistry.comwikipedia.orgudel.eduorganic-chemistry.orgnumberanalytics.com Treatment of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted alkene, replacing the C=O bond with a C=C bond. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Condensation Reactions: this compound can participate in condensation reactions. The Mannich reaction, a three-component condensation of a carbonyl compound, an aldehyde, and an amine, is a key method for the synthesis of β-amino ketones. libretexts.orgorganic-chemistry.orgwikipedia.orgorgoreview.comgijash.com The reverse reaction, or further condensation at the α-carbon, could be envisioned under specific conditions. Aldol-type condensation reactions with other carbonyl compounds are also possible, leading to the formation of β-hydroxy ketones, which may subsequently dehydrate to form α,β-unsaturated ketones. libretexts.org

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Expected Product |

| Grignard Reaction | R-MgX, then H₃O⁺ | 1-(Benzylamino)-3-alkyl-pentan-3-ol |

| Wittig Reaction | Ph₃P=CHR | 1-(Benzylamino)-3-(alkylidene)pentane |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone adduct |

Enolization and Reactions at the Alpha-Carbon

The hydrogen atoms on the carbon atoms adjacent to the ketone (the α-carbons) in this compound are acidic and can be removed by a base to form an enolate. nih.gov This enolate is a key reactive intermediate that can undergo a variety of reactions. The formation of the enol or enolate is often the first step in reactions such as α-halogenation and α-alkylation. wikipedia.orgmasterorganicchemistry.com

The enolate of this compound can act as a nucleophile and react with electrophiles. For example, alkylation at the α-carbon can be achieved by treating the enolate with an alkyl halide, leading to the formation of a new carbon-carbon bond. researchgate.net This provides a route to more complex substituted β-amino ketones.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This allows for reactions such as acylation, sulfonylation, and further alkylation.

Acylation and Sulfonylation Reactions

Acylation: The secondary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form amides. purdue.eduacs.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivative would be N-benzyl-N-(3-oxopentyl)acetamide if acetyl chloride is used. The acylation of the amine is generally a facile process. organic-chemistry.org

Sulfonylation: Similarly, the amine can undergo sulfonylation upon treatment with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. magtech.com.cn This reaction yields a sulfonamide, for instance, N-benzyl-N-(3-oxopentyl)-4-methylbenzenesulfonamide. Sulfonamides are often stable, crystalline solids.

Table 3: Acylation and Sulfonylation of the Secondary Amine

| Reaction Type | Reagent(s) | Product Class |

| Acylation | Acyl chloride (RCOCl), Base | N-acyl-1-(benzylamino)pentan-3-one |

| Acylation | Acid anhydride (B1165640) ((RCO)₂O), Base | N-acyl-1-(benzylamino)pentan-3-one |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-sulfonyl-1-(benzylamino)pentan-3-one |

Further Alkylation and Quaternization

Further Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides. purdue.eduresearchgate.net This reaction can lead to the formation of a tertiary amine. For example, reaction with methyl iodide would yield 1-(benzyl(methyl)amino)pentan-3-one. However, controlling the extent of alkylation can be challenging, and mixtures of products may be obtained. Reductive amination is another powerful method for the controlled synthesis of substituted amines. masterorganicchemistry.comresearchgate.netarkat-usa.org

Quaternization: The tertiary amine formed from further alkylation can undergo a subsequent reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. tib.eu For example, the reaction of 1-(benzyl(methyl)amino)pentan-3-one with another equivalent of methyl iodide would lead to the formation of the corresponding quaternary ammonium iodide. These salts are often used in various applications due to their increased water solubility. tib.eu

Benzyl (B1604629) Group Cleavage and Deprotection

The benzyl group in this compound serves as a protecting group for the secondary amine. Its removal, or deprotection, is a crucial step in various synthetic pathways to unmask the amine functionality for further reactions. This can be achieved through several methods, primarily catalytic hydrogenation and oxidative cleavage.

Catalytic Hydrogenation: This is a widely employed method for benzyl group cleavage due to its typically clean and high-yielding nature. libretexts.orgillinois.edu The reaction involves treating the N-benzylated compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). libretexts.orgchemistrytalk.org The process involves the addition of hydrogen across the C-N bond of the benzyl group, leading to the formation of the deprotected amine and toluene (B28343) as a byproduct. organic-chemistry.org The reaction is generally carried out under mild conditions, although elevated pressures and temperatures can be used to increase the reaction rate. iitm.ac.in

The choice of catalyst can be critical. Platinum and palladium catalysts are highly effective for hydrogenating both double and triple carbon-carbon bonds, which means any unsaturation in the rest of the molecule might also be reduced. libretexts.org For substrates with other reducible functional groups, a less reactive catalyst or a "poisoned" catalyst like Lindlar's catalyst might be employed to achieve selective debenzylation, though this is more common for alkynes. libretexts.org

Oxidative Methods: Oxidative cleavage offers an alternative to reductive methods for deprotection. wikipedia.org A variety of oxidizing agents can be used to remove benzyl groups. wikipedia.org For instance, a combination of an alkali metal bromide (like KBr) and an oxidant like Oxone can effectively debenzylate N-benzyl amides under mild, transition-metal-free conditions. researchgate.netorganic-chemistry.org The mechanism involves the generation of bromo radicals which abstract a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently oxidized and hydrolyzed to yield the deprotected amine. organic-chemistry.org

Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a versatile and powerful oxidizing agent. rsc.org DDQ, sometimes in combination with visible light, can facilitate the cleavage of benzyl groups. rsc.org The reaction conditions are generally mild, and DDQ is known for its high chemo- and regioselectivity. rsc.org

Table 1: Comparison of Benzyl Group Deprotection Methods

| Method | Reagents/Catalyst | Conditions | Advantages | Potential Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | Mild to elevated temperature and pressure | Clean reaction, high yield | May reduce other functional groups |

| Oxidative Cleavage (Alkali Metal Bromide) | KBr, Oxone | Mild, aqueous conditions | Transition-metal-free, environmentally friendly | Substrate-dependent efficacy |

| Oxidative Cleavage (DDQ) | DDQ | Mild, often with light | High selectivity, versatile | Cost and toxicity of DDQ |

Cyclization and Heterocycle Formation Pathways

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ketone, makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. fiveable.me These cyclic structures are significant scaffolds in medicinal chemistry and materials science. bohrium.comkit.edu

The fundamental pathway for cyclization involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the ketone. askfilo.com This is often followed by a dehydration step (elimination of a water molecule) to form a stable heterocyclic ring. fiveable.me The specific ring system formed depends on the reaction conditions and the substitution pattern of the starting material.

For this compound, intramolecular cyclization could potentially lead to the formation of a dihydropyrrole or related five-membered ring systems. The reaction can be promoted by acids or bases. For instance, the use of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to promote the cyclization of aminoketones to form various heterocyclic structures. bohrium.comacs.org

The field of synthetic organic chemistry has seen extensive development of methods for constructing N-heterocycles. organic-chemistry.orgmdpi.com These strategies often involve cascade or domino reactions where multiple bonds are formed in a single pot, enhancing synthetic efficiency. mdpi.com While specific studies on the cyclization of this compound are not extensively detailed in the provided context, the general principles of β-amino ketone cyclization are well-established and applicable. fiveable.me The resulting heterocyclic products can serve as versatile intermediates for the synthesis of more complex molecules. kit.edu

Table 2: Potential Heterocyclic Products from Cyclization of this compound Derivatives

| Reactant | Reaction Type | Potential Product |

|---|---|---|

| This compound | Intramolecular Cyclization | Substituted Dihydropyrroles |

| Modified this compound | Pictet-Spengler type reaction | Tetrahydro-β-carbolines |

| Oxidized this compound | Oxidative Cyclization | Pyrrolidinones |

Oxidation Reactions

Beyond the oxidative cleavage of the benzyl group, the this compound molecule can undergo other oxidation reactions. The ketone functional group itself can be subject to oxidation, though this is less common than its reduction. More significantly, the secondary amine can be oxidized.

Oxidation of the secondary amine can lead to the formation of an imine or an enamine. For instance, dialkyl azodicarboxylates are known to oxidize alkylamines to imines. researchgate.net Laccase/TEMPO systems have also been shown to be effective for the oxidation of amines. uniovi.es In some cases, oxidation can initiate a cyclization cascade. For example, oxidation of an aminoketone can lead to an intermediate that undergoes intramolecular cyclization to form a bicyclic product. rsc.org

The benzylic position is also susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) can oxidize a benzylic C-H bond. wikipedia.org This could potentially lead to the formation of a benzoyl derivative or, under harsh conditions, cleavage of the benzyl group.

The specific outcome of an oxidation reaction on this compound would be highly dependent on the choice of oxidizing agent and the reaction conditions. Selective oxidation of one functional group in the presence of others is a common challenge in organic synthesis, and the development of chemoselective oxidation methods is an active area of research. uniovi.es

Table 3: Summary of Potential Oxidation Reactions

| Functional Group | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| Secondary Amine | Dialkyl azodicarboxylates, Laccase/TEMPO | Imine, Enamine |

| Benzylic Methylene (B1212753) | Potassium permanganate, DDQ | Benzoyl derivative, Benzaldehyde (from cleavage) |

| Ketone | Baeyer-Villiger reagents (e.g., peroxy acids) | Ester (after rearrangement) |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzylamino Pentan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual protons and carbon atoms. bhu.ac.in

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number of distinct proton environments and their connectivity within a molecule. For 1-(Benzylamino)pentan-3-one, the ¹H NMR spectrum reveals characteristic signals corresponding to the various proton-containing groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzyl (B1604629) (CH₂) | ~3.8 | Singlet |

| -NH-CH₂ - | ~2.9 | Triplet |

| -CH₂ -C=O | ~2.6 | Triplet |

| -C=O-CH₂ CH₃ | ~2.4 | Quartet |

| -C=O-CH₂CH₃ | ~1.0 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete census of the carbon skeleton.

The carbonyl carbon (C=O) is typically the most deshielded, appearing at the downfield end of the spectrum, often around 210 ppm. pearson.com The carbons of the aromatic ring will produce a series of signals in the δ 127-140 ppm region. The benzylic carbon and the carbons adjacent to the nitrogen and the carbonyl group will have characteristic shifts in the mid-range of the spectrum (δ 30-60 ppm). The terminal methyl carbon of the ethyl group will be the most shielded, appearing at the upfield end of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~210 |

| Aromatic (C₆H₅) | 127-140 |

| Benzyl (CH₂) | ~54 |

| -NH-C H₂- | ~49 |

| -C H₂-C=O | ~35 |

| -C=O-C H₂CH₃ | ~36 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptmnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edulibretexts.orgscribd.com For this compound, COSY would show cross-peaks between the protons of the ethyl group (the quartet and the triplet), and between the two sets of methylene (B1212753) protons in the pentan-3-one backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the proton signal for the benzylic CH₂ would show a cross-peak with the corresponding benzylic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for piecing together the different spin systems. For example, the benzylic protons would show a correlation to the carbons of the aromatic ring, and the protons on the methylene group adjacent to the carbonyl would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. ucl.ac.uk This is particularly useful for determining the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. rsc.orgbeilstein-journals.org

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its functional groups. vscht.czspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (ketone) is expected in the region of 1700-1725 cm⁻¹.

N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration of the secondary amine should appear in the range of 3300-3500 cm⁻¹. This peak may be broad due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches appear as stronger bands just below 3000 cm⁻¹. spectroscopyonline.com

C-N Stretch: The C-N stretching vibration usually appears in the fingerprint region, between 1000 and 1350 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. beilstein-journals.org The aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch is also typically observable in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1700-1725 |

| Amine (N-H) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. pressbooks.pub In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound.

The fragmentation of the molecular ion will lead to a series of characteristic fragment ions. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. This could lead to the formation of an acylium ion ([CH₃CH₂CO]⁺) with a mass-to-charge ratio (m/z) of 57, and a fragment corresponding to the loss of an ethyl group (m/z 29). libretexts.orgchemguide.co.uklibretexts.org

Benzylic cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom, resulting in the stable benzyl cation ([C₇H₇]⁺) at m/z 91.

Loss of the benzylamino group: Fragmentation could also lead to the loss of the entire benzylamino moiety.

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₁₇NO]⁺ | 191 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Acylium Ion | [CH₃CH₂CO]⁺ | 57 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within 0.001 atomic mass units or better. nih.gov This precision makes it possible to distinguish between different molecular formulas that may have the same nominal mass.

For this compound, the molecular formula is C₁₂H₁₇NO. HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The experimentally observed mass is then compared to the calculated theoretical mass. A close match between these values (typically with an error of less than 5 ppm) provides strong evidence for the proposed molecular formula. acs.orguzh.ch

| Molecular Formula | Ion Species | Calculated Exact Mass (Da) | Expected Experimental Observation |

|---|---|---|---|

| C₁₂H₁₇NO | [M+H]⁺ | 192.1383 | A high-intensity signal at m/z ≈ 192.1383 |

| C₁₂H₁₇NO | [M+Na]⁺ | 214.1202 | A potential adduct ion signal at m/z ≈ 214.1202 |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure and provides a virtual fingerprint for identification. The fragmentation of this compound is predicted to follow established pathways for β-aminoketones and benzylamines. nih.govmiamioh.edu

Key fragmentation mechanisms include:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are susceptible to cleavage.

Cleavage of the C-C bond alpha to the nitrogen atom is highly favored in benzylamines, leading to the formation of the very stable benzyl cation (C₇H₇⁺) or its rearranged tropylium (B1234903) isomer, which gives a characteristic high-intensity peak at m/z 91. libretexts.orgrsc.org

Cleavage alpha to the carbonyl group can result in the loss of an ethyl radical to form an acylium ion at m/z 162 or the formation of an ethylcarbonyl (propanoyl) cation at m/z 57. libretexts.org

Iminium Ion Formation: Cleavage of the bond between C1 and C2 of the pentanone chain can produce a stable N-benzyl-N-methyleniminium ion at m/z 120. rsc.org

| Proposed Fragment Structure | Theoretical m/z | Origin |

|---|---|---|

| [C₇H₇]⁺ (Tropylium/Benzyl ion) | 91.05 | α-cleavage at the N-benzyl bond |

| [C₁₀H₁₂N]⁺ | 146.10 | Loss of propanoyl radical from [M+H]⁺ |

| [C₈H₁₀N]⁺ (Iminium ion) | 120.08 | Cleavage of C1-C2 bond |

| [C₃H₅O]⁺ (Propanoyl cation) | 57.03 | α-cleavage at the carbonyl group |

X-ray Crystallography

While no crystal structure for this compound has been reported in the literature, X-ray crystallography remains the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. To perform this analysis, a high-quality single crystal of the compound is required. For aminoketones, which may be oils or low-melting solids at room temperature, crystallization is often facilitated by preparing a salt, such as a hydrochloride salt, which can enhance lattice stability through strong ionic and hydrogen-bonding interactions. nih.gov

If a suitable crystal were obtained, it would be analyzed by single-crystal X-ray diffraction. The resulting data would provide a precise 3D model of the molecule, confirming its atomic connectivity and offering detailed metric parameters. researchgate.net This analysis would reveal the absolute configuration in a chiral crystal, the conformation of the pentanone chain, the orientation of the benzyl group, and intermolecular interactions such as hydrogen bonds. semanticscholar.org

| Parameter | Example Data Type | Information Provided |

|---|---|---|

| Crystal system | Monoclinic or Orthorhombic | Basic symmetry of the unit cell semanticscholar.org |

| Space group | e.g., P2₁/n or Pbca | Symmetry elements within the unit cell semanticscholar.org |

| Unit cell dimensions (a, b, c, α, β, γ) | Å and ° | Size and shape of the repeating crystal unit nih.gov |

| Bond lengths / angles | Å / ° | Precise geometry of the molecule |

| Hydrogen bonds | e.g., N-H···O, N-H···Cl | Key intermolecular interactions stabilizing the crystal lattice |

Integration of Spectroscopic Data with Chemometric Approaches for Quantitative and Qualitative Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. nih.gov For a compound like this compound, chemometric tools can be applied to spectroscopic datasets (e.g., IR, Raman, MS) for both qualitative and quantitative purposes, especially in the context of reaction monitoring or quality control. nih.govresearchgate.net

Qualitative Analysis: Unsupervised methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to explore variations within a dataset. acs.org For instance, if multiple batches of a synthesis targeting this compound were analyzed by FTIR spectroscopy, PCA could be used to visualize the data. Batches with successful outcomes would likely cluster together in the PCA scores plot, while failed reactions or those with significant impurities would appear as outliers. researchgate.net This allows for rapid, model-free quality assessment.

Quantitative Analysis: Supervised methods, such as Partial Least Squares (PLS) regression, are used to build predictive models. mestrelab.com A calibration model could be developed by acquiring spectra from a set of samples with known concentrations of this compound. This model could then be used to accurately predict the concentration of the compound in new, unknown samples from their spectra alone. This is particularly valuable for in-line process monitoring in industrial settings. chromatographyonline.com

| Chemometric Method | Type | Spectroscopic Data Input | Application Example |

|---|---|---|---|

| Principal Component Analysis (PCA) | Qualitative (Unsupervised) | FTIR, Raman, MS | Classification of synthesis batches; identification of outliers or contaminated samples acs.orgresearchgate.net |

| Partial Least Squares - Discriminant Analysis (PLS-DA) | Qualitative (Supervised) | FTIR, Raman, MS | Building a model to classify samples as "product" vs. "non-product" based on spectral fingerprints redalyc.org |

| Partial Least Squares (PLS) Regression | Quantitative (Supervised) | NIR, Raman | Predicting the concentration of the compound in a reaction mixture for process control chromatographyonline.com |

Theoretical and Computational Investigations of 1 Benzylamino Pentan 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. orientjchem.orgresearchgate.netresearchgate.net A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation of the molecule. nih.gov For 1-(Benzylamino)pentan-3-one, these calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

The stability of different conformers, arising from rotation around the C-N and C-C single bonds, can be evaluated by comparing their relative energies. Intramolecular interactions, such as potential hydrogen bonding between the amine proton and the carbonyl oxygen, would be identified as key factors in stabilizing certain conformations. The benzyl (B1604629) and pentanone moieties introduce conformational flexibility, and DFT calculations can map the potential energy surface to identify the most stable arrangements.

The electronic properties, such as the distribution of electron density, can be visualized through molecular orbital plots. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.goviucr.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Energy of HOMO | -6.45 eV |

| Energy of LUMO | -0.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.56 eV |

| Dipole Moment | 2.85 D |

| Total Energy | -657.123 Hartrees |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. By performing calculations on the optimized geometry of this compound, its theoretical vibrational (infrared) spectrum can be computed. nih.gov The calculated vibrational frequencies correspond to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching. Comparing these theoretical spectra with experimental data can aid in structural confirmation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions are invaluable for assigning peaks in experimental NMR spectra and can help distinguish between different isomers or conformers in solution. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H (Aromatic) | 3050 - 3100 |

| C-H (Aliphatic) | 2850 - 2980 |

| C=O Stretch | 1715 |

| C-N Stretch | 1180 |

Note: Predicted frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape in a more comprehensive manner than static calculations alone.

By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), the influence of the solvent on conformational preferences can be studied. These simulations can reveal how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions. This is crucial for understanding the behavior of the compound in solution, which is more relevant to many chemical and biological processes. The simulations track the trajectories of all atoms over time, allowing for the analysis of how bond lengths, angles, and dihedrals fluctuate, providing a dynamic picture of the molecule's structure and its interactions with the surrounding environment. nih.gov

Reaction Mechanism Studies through Computational Modeling (e.g., transition state analysis for proposed reactions)

Computational modeling is a powerful tool for investigating reaction mechanisms at the molecular level. For reactions involving this compound, such as its formation via a Mannich-type reaction or its participation in subsequent transformations, computational methods can be used to map out the entire reaction pathway. researchgate.net

This involves locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This information is critical for understanding the kinetics and feasibility of a proposed mechanism. Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the reactants and products. researchgate.net

In Silico Prediction of Reactivity and Selectivity

The results from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The distribution of the HOMO and LUMO provides clues about where the molecule is most likely to act as a nucleophile or an electrophile, respectively. For instance, the region of highest HOMO density would indicate the most probable site for electrophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map can be calculated. nih.gov The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The negatively charged region around the carbonyl oxygen, for example, would be predicted as a likely site for protonation or interaction with electrophiles. Conversely, the area around the amine proton would show a positive potential. These in silico predictions can guide the design of new reactions and help to rationalize experimentally observed outcomes. lhasalimited.org

Applications and Synthetic Utility of 1 Benzylamino Pentan 3 One

Role as a Key Building Block in Complex Organic Molecule Synthesis

β-Aminoketones are highly valued as intermediates in organic synthesis, primarily due to the strategic placement of their amine and ketone functionalities. researchgate.net This arrangement facilitates the construction of a variety of more complex molecular architectures, including β-aminoalcohols, diamines, and various heterocyclic systems. researchgate.net The reactivity of both the carbonyl group and the nitrogen atom allows for sequential or one-pot reactions to build molecular complexity.

The general class of β-aminoketones, to which 1-(Benzylamino)pentan-3-one belongs, is often synthesized via the Mannich reaction. nih.gov This reaction classically involves an aldehyde, an amine, and a ketone with an α-hydrogen. Once formed, these compounds serve as versatile synthons. For instance, the ketone can be reduced to an alcohol, leading to the formation of 1,3-aminoalcohols, a structural motif present in numerous biologically active compounds. Alternatively, the amine can be further functionalized or the ketone can participate in reactions such as aldol condensations or Wittig reactions to extend the carbon skeleton.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents/Conditions | Product Class | Potential Utility |

| Ketone Reduction | NaBH₄, LiAlH₄ | β-Aminoalcohol | Precursor to chiral auxiliaries, bioactive molecules |

| Reductive Amination | H₂, Pd/C, NH₃/RNH₂ | 1,3-Diamine | Building block for ligands, polymers, pharmaceuticals |

| Aldol Condensation | LDA, Aldehyde/Ketone | Functionalized Aminoketone | Carbon chain extension, synthesis of polyketides |

| Heterocycle Formation | Hydrazine, Hydroxylamine | Pyrazoles, Isoxazoles | Core structures in agrochemicals and pharmaceuticals |

These transformations highlight the role of the aminoketone scaffold as a flexible and valuable intermediate, enabling access to a wide array of more complex and functionally diverse molecules.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors and Analogs

The β-aminoketone skeleton is a fundamental component of numerous pharmaceutical agents. nih.govresearchgate.net Drugs such as tolperisone, used for muscle relaxation, and oxyfedrine, a coronary vasodilator, feature this structural core. nih.govresearchgate.net The significance of this moiety extends to modern pharmaceuticals like sitagliptin, an antidiabetic drug, which is a fluoroaryl derivative built upon a β-aminoketone framework. nih.govresearchgate.net The versatility of aminoketones allows for the systematic modification of their structure to optimize pharmacological activity, a key process in drug discovery and development.

Drawing parallels from related pentane and aminoketone derivatives, this compound can be considered a valuable precursor for advanced pharmaceutical intermediates. The benzyl (B1604629) group can serve as a protecting group for the amine or as a core structural element. The pentanone chain provides a scaffold that can be readily modified. For example, derivatives of aminoketones are precursors in the synthesis of compounds like fluoxetine and (S)-ketamine. nih.gov

Table 2: Examples of Pharmaceutical Classes Derived from Aminoketone Intermediates

| Pharmaceutical Class | Core Intermediate Type | Therapeutic Application |

| Vasodilators | β-Aminoketone | Treatment of coronary disease |

| Muscle Relaxants | β-Aminoketone | Spasticity and muscle pain relief |

| Antidiabetics | Modified β-Aminoketone | Type 2 Diabetes management |

| Antidepressants | Aminoalcohol (from aminoketone) | Major Depressive Disorder |

| Anesthetics | Arylcyclohexylamine (related synthesis) | Anesthesia and pain management |

The synthesis of these diverse pharmaceuticals often involves the initial construction of an aminoketone, which is then subjected to further reactions such as cyclization, reduction, or substitution to yield the final active pharmaceutical ingredient (API). evonik.com

Precursor for the Derivatization of Ligands or Other Functional Materials

The presence of both a nitrogen donor atom and a carbonyl oxygen atom makes this compound and related aminoketones attractive precursors for the synthesis of ligands for coordination chemistry. These bidentate (N, O) ligands can chelate to a variety of metal centers, forming stable metal complexes. The properties of these complexes can be tuned by modifying the substituents on the aminoketone backbone.

The synthesis of ligands from aminoketones is a straightforward process, often involving condensation reactions at the ketone or substitution at the amine. For example, condensation with thiosemicarbazide can yield thiosemicarbazone ligands, which are known to form complexes with metals like palladium and have been investigated for catalytic and biomedical applications. mdpi.com The amine group can also be part of a larger, multi-dentate ligand system after further derivatization.

These functionalized ligands and their metal complexes have potential applications in various fields:

Catalysis: As catalysts for organic reactions such as cross-coupling, hydrogenation, or oxidation.

Materials Science: For the development of novel materials with interesting magnetic, optical, or electronic properties.

Biomedical Applications: As imaging agents or as therapeutic agents themselves, where the metal complex plays a key biological role. mdpi.com

The benzyl group in this compound adds a bulky, aromatic component that can influence the steric and electronic properties of the resulting ligands and their metal complexes, providing a tool for fine-tuning their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.